methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 374709-20-3
VCID: VC6419923
InChI: InChI=1S/C20H17ClO6/c1-10-11(6-18(26-10)20(23)24-2)9-25-17-8-16-14(7-15(17)21)12-4-3-5-13(12)19(22)27-16/h6-8H,3-5,9H2,1-2H3
SMILES: CC1=C(C=C(O1)C(=O)OC)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Molecular Formula: C20H17ClO6
Molecular Weight: 388.8

methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate

CAS No.: 374709-20-3

Cat. No.: VC6419923

Molecular Formula: C20H17ClO6

Molecular Weight: 388.8

* For research use only. Not for human or veterinary use.

methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate - 374709-20-3

Specification

CAS No. 374709-20-3
Molecular Formula C20H17ClO6
Molecular Weight 388.8
IUPAC Name methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Standard InChI InChI=1S/C20H17ClO6/c1-10-11(6-18(26-10)20(23)24-2)9-25-17-8-16-14(7-15(17)21)12-4-3-5-13(12)19(22)27-16/h6-8H,3-5,9H2,1-2H3
Standard InChI Key IKHDVHJGITZJBV-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C(=O)OC)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl

Introduction

Cyclopenta[c]chromen derivatives are a class of compounds known for their diverse biological activities and synthetic applications. These compounds often feature a cyclopenta[c]chromen core, which is a fused ring system consisting of a cyclopentane ring and a chromene ring. The presence of various substituents, such as chloro and oxo groups, can significantly influence their chemical and biological properties.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the cyclopenta[c]chromen core and subsequent functionalization with the furan moiety. Common methods may involve alkylation reactions to attach the oxymethyl group and esterification to form the carboxylate ester.

Biological and Chemical Applications

Cyclopenta[c]chromen derivatives have been explored for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of a chloro group can enhance certain biological activities by altering the compound's interaction with biological targets.

Related Compounds and Research Findings

Similar compounds, such as methyl 2-({8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)propanoate (CID 2891909), have been studied for their structural and chemical properties . These compounds often exhibit complex molecular structures with potential applications in medicinal chemistry.

Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Description
Methyl 2-({8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)propanoateC16H15ClO5322.74Features a cyclopenta[c]chromen core linked to a propanoate ester.
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamideC19H20ClNO5377.8Includes a tetrahydrofuran moiety attached to an acetamide group.

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